![molecular formula C18H12BN2O B12608391 [2-(3-Cyanophenyl)ethenyl][(quinolin-8-yl)oxy]boranyl CAS No. 871817-05-9](/img/structure/B12608391.png)
[2-(3-Cyanophenyl)ethenyl][(quinolin-8-yl)oxy]boranyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(3-Cyanophenyl)ethenyl][(quinolin-8-yl)oxy]boranyl is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a boron atom bonded to a quinoline moiety and a cyanophenyl group, making it a versatile candidate for research and industrial applications.
準備方法
The synthesis of [2-(3-Cyanophenyl)ethenyl][(quinolin-8-yl)oxy]boranyl typically involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction employs boron reagents and palladium catalysts under mild conditions, making it suitable for the synthesis of complex organic molecules . The general procedure involves the reaction of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base.
化学反応の分析
[2-(3-Cyanophenyl)ethenyl][(quinolin-8-yl)oxy]boranyl undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline moiety, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
This compound has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.
Industry: Used in the production of advanced materials and as a catalyst in chemical reactions
作用機序
The mechanism of action of [2-(3-Cyanophenyl)ethenyl][(quinolin-8-yl)oxy]boranyl involves its interaction with specific molecular targets. The boron atom can form stable complexes with various biomolecules, influencing their activity and function. The quinoline moiety can intercalate with DNA, affecting gene expression and cellular processes.
類似化合物との比較
Similar compounds include other boron-containing molecules and quinoline derivatives. Compared to these, [2-(3-Cyanophenyl)ethenyl][(quinolin-8-yl)oxy]boranyl is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds are:
- Phenylboronic acid
- Quinoline-8-ol
- 3-Cyanophenylboronic acid
These compounds share some structural features but differ in their reactivity and applications.
特性
CAS番号 |
871817-05-9 |
|---|---|
分子式 |
C18H12BN2O |
分子量 |
283.1 g/mol |
InChI |
InChI=1S/C18H12BN2O/c20-13-15-5-1-4-14(12-15)9-10-19-22-17-8-2-6-16-7-3-11-21-18(16)17/h1-12H |
InChIキー |
NHRIOKKNCBJYIL-UHFFFAOYSA-N |
正規SMILES |
[B](C=CC1=CC(=CC=C1)C#N)OC2=CC=CC3=C2N=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,5,5-Trimethyl-3-[(prop-1-en-2-yl)oxy]cyclohex-1-ene](/img/structure/B12608321.png)
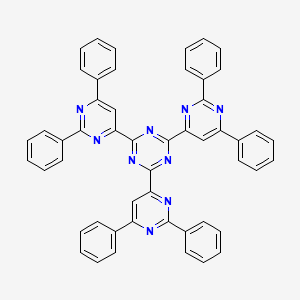
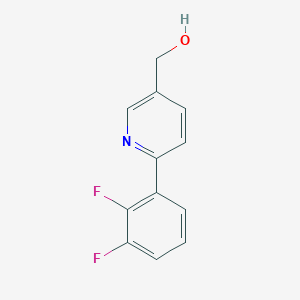
![N-{5-[(4-Methylphenyl)sulfamoyl]naphthalen-1-yl}acetamide](/img/structure/B12608352.png)
![1-[2-(Methoxymethyl)-4,6-dimethyl-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B12608355.png)
![4-[1-(4-Methoxyphenyl)ethoxy]phenol](/img/structure/B12608356.png)
![3,6-Dimethyl-2,5-diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B12608358.png)
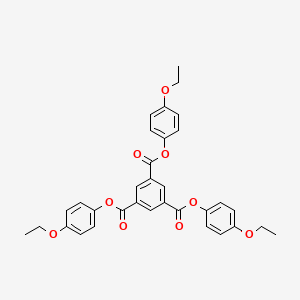
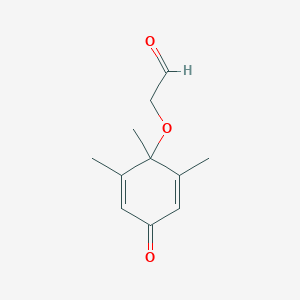


![2-Phenoxy-1-[4-(3-phenylpropyl)piperazin-1-yl]propan-1-one](/img/structure/B12608390.png)
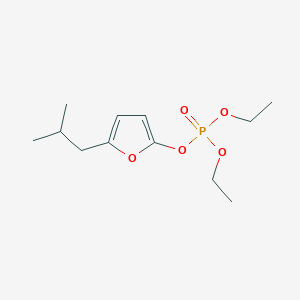
![6-Methyl-5-[(trimethylsilyl)ethynyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12608398.png)
